molecular formula C14H12ClF3N2O B1414485 4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol CAS No. 1311279-12-5

4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol

Cat. No. B1414485
CAS RN: 1311279-12-5
M. Wt: 316.7 g/mol
InChI Key: XFQNVNAIJKHQNK-UHFFFAOYSA-N
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Description

4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. This compound has gained significant attention due to its ability to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in regulating gene expression.

Scientific Research Applications

Catalysis and Chemical Reactions

Research has explored the use of 4-(N,N-Dimethylamino)pyridine derivatives as recyclable catalysts for acylation reactions, demonstrating their utility in forming N-acyl intermediates and facilitating the synthesis of various acylated products under base-free conditions. These catalysts are notable for their recyclability and efficiency in promoting acylation of inert alcohols and phenols, contributing significantly to the field of green chemistry and sustainable industrial processes (Zhihui Liu et al., 2014).

Material Science and Chemistry

In material science, derivatives similar to 4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol have been synthesized for their potential applications in creating novel materials. For instance, Schiff base compounds have been developed for their antibacterial properties, indicating potential for medical and material science applications where antibacterial features are crucial (Wang et al., 2008).

Fluorescence and Sensing

Fluoroionophores based on derivatives of diamine-salicylaldehyde (DS) have been investigated for their application in metal ion sensing. These compounds exhibit selective chelation and fluorescence responses to specific metal ions, such as Zn+2, showcasing their potential as sensitive and selective probes for metal ion detection in various environmental and biological contexts (W. Hong et al., 2012).

Polymer Science

In polymer science, derivatives have been utilized to modify poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), leading to materials with enhanced ionic conductivity. This application is particularly relevant for the development of advanced membrane technologies, such as those used in fuel cells and water purification systems (Qing Li et al., 2014).

Environmental Chemistry

Compounds structurally related to 4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol have been investigated for their role in the chemical fixation of carbon dioxide with terminal epoxides to form cyclic carbonates. This research highlights the potential for using these compounds in carbon capture and utilization strategies, contributing to the mitigation of greenhouse gas emissions and the development of sustainable chemical processes (Yu-mei Shen et al., 2003).

properties

IUPAC Name

4-[5-chloro-6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O/c1-20(2)13-12(15)10(14(16,17)18)7-11(19-13)8-3-5-9(21)6-4-8/h3-7,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQNVNAIJKHQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC(=N1)C2=CC=C(C=C2)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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